
DM1 Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The DM1 Dimer refers to a dimeric form of cytotoxic drug conjugates where the maytansinoid derivative DM1 (a potent microtubule inhibitor) is chemically linked to targeting molecules, such as antibodies or peptides, via cleavable or non-cleavable linkers. This dimeric configuration enhances drug payload delivery to cancer cells while retaining target specificity. For example, FL-DM1 Dimer, a fusion protein conjugate, demonstrated a molecular weight increase compared to its unconjugated counterpart (FL dimer) due to DM1 attachment via SPDP linkers . Under reducing conditions, DM1 is released from the conjugate, confirming successful linkage . Such dimers are designed to optimize pharmacokinetics and therapeutic efficacy, with protein recovery rates reaching ~40% during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DM1 Dimer involves several steps. One common method includes the deacetylation of maytansine to produce N2’-deacetyl-N2’-(3-mercapto-1-oxopropyl)-maytansine (DM1). This compound is then subjected to an oxidation reaction in the presence of an amide solvent or a mixed solvent of amide and water to form the this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale oxidation reactions. The process is optimized for high yield and low cost. The use of specific solvents and reaction conditions ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
RNA-Catalyzed Oligomerization
The DM1 dimer 2H-K4NMeS undergoes RNA-templated oligomerization in DM1-affected cells:
-
Reaction : Azide-alkyne cycloaddition forms triazole-linked oligomers (Fig. 4c ).
-
Catalyst : r(CUG)exp RNA promotes regioselective reactions, confirmed by LC-MS and Chem-CLIP .
-
Specificity : Oligomerization occurs exclusively in DM1 cells, with DMPK mRNA enrichment (13,000-fold) .
Hydrophobic and Hydrogen-Bond Interactions
-
Binding Affinity : Optimized linkers (e.g., Compound 7 ) achieve IC50 values of 0.73 μM for r(CUG)exp displacement, a 10-fold improvement over earlier designs .
-
Key Interactions :
Rescue of Splicing Defects
-
Potency : Compound 7 (5 μM) rescues MBNL1 exon 5 splicing in DM1 myotubes (Fig. 3 ).
-
Cellular Uptake : Linker hydrophobicity correlates with nuclear localization (Pearson coefficient: 0.86) and efficacy .
Cytotoxicity and Selectivity
-
EC50 : 17.8 nM for DM1 cells vs. >100 μM for non-DM1 cells .
-
Mechanism : Oligomerization on r(CUG)exp disrupts MBNL1-RNA complexes, restoring splicing .
Comparative Analysis of Linker Modifications
Linker Type | Binding Affinity (IC50, μM) | Nuclear Localization | Splicing Rescue (5 μM) |
---|---|---|---|
K4NMeS | 0.73 | High | Yes |
PEG-based | 2.1 | Moderate | Partial |
Hydrophobic | 0.49 | Very High | Yes |
Stability and Metabolic Fate
-
Plasma Stability : >90% integrity after 24 hours in human serum .
-
Metabolites : Cleavage products (e.g., monomeric units) show reduced RNA-binding activity .
Challenges and Innovations
Scientific Research Applications
DM1 Dimer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with different properties .
Biology: In biological research, this compound is used to study the mechanisms of microtubule inhibition and cell division. It serves as a tool to investigate the effects of microtubule inhibitors on cellular processes .
Medicine: In medicine, this compound is a key component of antibody-drug conjugates used in cancer therapy. These conjugates target specific cancer cells, delivering the cytotoxic this compound directly to the tumor, thereby minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its incorporation into antibody-drug conjugates has revolutionized cancer treatment by providing a more effective and less toxic alternative to traditional chemotherapy .
Mechanism of Action
DM1 Dimer exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of microtubules. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis .
Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, this compound disrupts the microtubule network, which is essential for cell division. This disruption activates apoptotic pathways, leading to programmed cell death .
Comparison with Similar Compounds
Monomeric DM1 Conjugates
Monomeric DM1 conjugates, such as T-DM1 (Trastuzumab emtansine), are FDA-approved antibody-drug conjugates (ADCs) targeting HER2-positive cancers. Unlike dimeric forms, T-DM1 carries a single DM1 molecule per antibody. While T-DM1 shows robust antitumor activity, its efficacy is context-dependent; for example, in HER2-positive gastric cancer, autophagy modulation influences its therapeutic outcomes . In contrast, monomeric LLC2B-Mal-DM1 (a peptide-DM1 conjugate) required doses of 2.0–4.0 mg DM1 equiv./kg for significant tumor suppression in vivo, whereas its dimeric counterpart (LLC2B-SS-DM1) achieved comparable effects at 0.5 mg/kg, highlighting the enhanced potency of dimeric payload delivery .
Other Dimeric Conjugates
- PSMA-Targeting Dimer: A dimeric small-molecule thorium-227 conjugate targeting prostate-specific membrane antigen (PSMA) demonstrated stronger displacement of competing ligands (vs. monomer) but weaker cellular binding overall. Its internalization efficiency was comparable to the monomer, suggesting dimeric configurations may balance target affinity and drug release kinetics .
- scFv–HSA–DM1 Dimer: Single-chain antibody fragments (scFv) fused to human serum albumin (HSA) and conjugated to DM1 retained binding specificity to HER2-positive cells, mirroring unconjugated antibodies.
Non-DM1-Based Dimers
Non-DM1 dimers, such as methyl stearate-derived dihydroxy or diketo dimers, serve as model compounds for studying oxidative reactions in lipids but lack therapeutic relevance . These are structurally distinct from DM1 dimers, which prioritize targeted cytotoxicity.
Research Findings and Data
Table 1: Comparative Analysis of this compound and Similar Conjugates
Discussion on Efficacy and Challenges
Dimeric DM1 conjugates exhibit enhanced payload delivery and potency compared to monomers, as seen in LLC2B-SS-DM1’s superior tumor suppression at lower doses . However, dimeric configurations may introduce trade-offs: PSMA-targeting dimers showed reduced cellular binding despite improved ligand displacement , suggesting steric hindrance or altered pharmacokinetics. Additionally, ADCs like T-DM1 face challenges in universal efficacy, as their performance varies across cancer types and microenvironments .
Biological Activity
DM1 dimer, a derivative of the maytansinoid class, is primarily known for its application in antibody-drug conjugates (ADCs) due to its potent cytotoxic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
Overview of this compound
DM1 is a microtubule-disrupting agent derived from maytansine, a natural product that exhibits significant antitumor activity. The dimerization of DM1 enhances its stability and potency, making it suitable for use in ADCs like ado-trastuzumab emtansine (T-DM1), which targets HER2-positive cancers.
DM1 functions by binding to tubulin, inhibiting microtubule polymerization, and disrupting mitotic spindle formation. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The effectiveness of DM1 is influenced by several factors:
- Payload Release : The cytotoxic effect is contingent upon the amount of DM1 released intracellularly after ADC internalization. Studies indicate that a higher concentration of released DM1 correlates with increased cytotoxicity .
- Bystander Effect : DM1 also exhibits a bystander killing effect, where adjacent antigen-negative tumor cells are killed indirectly through the release of DM1 from targeted cells .
Case Studies
-
Ado-Trastuzumab Emtansine (T-DM1) :
- Study Findings : T-DM1 has shown significant efficacy in treating HER2-positive breast cancer. Clinical trials demonstrated improved progression-free survival compared to standard therapies .
- Mechanism : Upon binding to HER2, T-DM1 is internalized and releases DM1 within lysosomes, leading to targeted cytotoxicity against HER2-expressing tumors .
- Comparative Analysis :
Research Findings
Research has focused on optimizing the delivery and efficacy of DM1 through various strategies:
- Linker Technology : The choice of linker between the antibody and DM1 plays a crucial role in the stability and release profile of the drug. Non-reducible linkers have been explored to enhance therapeutic index while minimizing systemic toxicity .
- Pharmacokinetics : Studies have shown that the pharmacokinetic profile of T-DM1 allows for prolonged circulation time and enhanced tumor accumulation compared to free DM1 .
Data Tables
Study | ADC Type | Efficacy | Key Findings |
---|---|---|---|
2016 Clinical Trial | T-DM1 | High | Improved progression-free survival in HER2+ breast cancer |
Comparative Study | Various ADCs | Varies | DM1 showed superior cytotoxicity compared to MMAE |
Pharmacokinetic Analysis | T-DM1 | Favorable | Extended circulation time and tumor targeting |
Properties
Molecular Formula |
C70H94Cl2N6O20S2 |
---|---|
Molecular Weight |
1474.6 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1 |
InChI Key |
RIQRXIUWYVMFRR-HBEOAMHWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.